alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride
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Overview
Description
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₃N₃O • HCl and a molecular weight of 239.7 g/mol . It is an intermediate used in the synthesis of Naldemedine, a peripherally selective mu-opioid receptor antagonist used in the treatment of pain .
Preparation Methods
The synthesis of alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride involves several steps. One common synthetic route includes the condensation of 2-aminopropan-2-yl with 3-phenyl-1,2,4-oxadiazole under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted oxadiazole derivatives and amine compounds .
Scientific Research Applications
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in Naldemedine synthesis, it contributes to the formation of a compound that selectively binds to mu-opioid receptors in the peripheral nervous system . This binding inhibits the receptor’s activity, thereby reducing pain without affecting the central nervous system .
Comparison with Similar Compounds
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride can be compared with other similar compounds, such as:
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanol: This compound has a similar structure but differs in the functional group attached to the oxadiazole ring.
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanone: Another similar compound with a ketone group instead of an amine.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H |
InChI Key |
PDMFNIWMIQRYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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